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Compound of Interest

Compound Name: 3-(Cyclohexylamino)propanenitrile

Cat. No.: B1582428 Get Quote

Application Notes and Protocols: 3-
(Cyclohexylamino)propanenitrile
Foreword: Unveiling the Potential of a Versatile
Chemical Intermediate
Welcome to a comprehensive guide on the experimental procedures involving 3-
(Cyclohexylamino)propanenitrile. This document is crafted for researchers, scientists, and

professionals in drug development, offering a deep dive into the synthesis, characterization,

and applications of this intriguing molecule. As a bifunctional compound, featuring both a

secondary amine and a nitrile group, 3-(Cyclohexylamino)propanenitrile presents a unique

scaffold for a multitude of chemical transformations and has shown promise in specialized

applications such as corrosion inhibition. Our objective is to provide not just a set of

instructions, but a thorough understanding of the principles behind the protocols, empowering

you to adapt and innovate in your own research endeavors.

Chemical and Physical Properties
3-(Cyclohexylamino)propanenitrile, with the CAS number 702-03-4, is a valuable chemical

intermediate. A clear understanding of its fundamental properties is crucial for its effective and

safe handling in a laboratory setting.[1]
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Property Value Source

Molecular Formula C₉H₁₆N₂

Molecular Weight 152.24 g/mol

Boiling Point 122-124 °C at 4 mmHg [1]

Density 0.94 g/cm³ [1]

Appearance Clear, colorless liquid

Odor Amine-like, fishy

Synthesis of 3-(Cyclohexylamino)propanenitrile via
Michael Addition
The most common and efficient method for the synthesis of 3-
(Cyclohexylamino)propanenitrile is the Michael addition of cyclohexylamine to acrylonitrile.

This reaction is a classic example of a conjugate addition, where a nucleophile, in this case,

the amine, adds to a β-unsaturated carbonyl compound. The use of a catalyst, such as yttrium

nitrate, can facilitate this reaction, leading to high yields under mild conditions.

Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the nitrogen atom of cyclohexylamine

on the β-carbon of acrylonitrile. The resulting intermediate is then protonated to yield the final

product.
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Caption: Michael addition of cyclohexylamine to acrylonitrile.

Experimental Protocol
This protocol is adapted from a general method for the synthesis of β-aminonitriles.

Materials:

Cyclohexylamine (1.0 equiv)

Acrylonitrile (2.0 equiv)

Yttrium (III) nitrate hexahydrate (10 mol%)

Methanol

Ethyl acetate

Deionized water

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar
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Separatory funnel

Rotary evaporator

Procedure:

In a one-necked round-bottom flask, dissolve cyclohexylamine (1.0 equiv) and acrylonitrile

(2.0 equiv) in methanol.

Add yttrium (III) nitrate hexahydrate (10 mol%) to the reaction mixture.

Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Upon completion of the reaction, dilute the mixture with water.

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel (100–200 mesh) using a

mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure 3-
(Cyclohexylamino)propanenitrile.

Application in Corrosion Inhibition
3-(Cyclohexylamino)propanenitrile has demonstrated significant efficacy as a corrosion

inhibitor for steel in acidic environments, such as 1M HCl solution. Its inhibitory action is

attributed to its ability to adsorb onto the metal surface, forming a protective barrier that

impedes the corrosion process.

Mechanism of Inhibition
The inhibition mechanism involves the adsorption of the 3-(Cyclohexylamino)propanenitrile
molecules onto the steel surface. This adsorption can occur through:
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Physisorption: Electrostatic interaction between the protonated amine and the negatively

charged metal surface.

Chemisorption: Donation of lone pair electrons from the nitrogen atoms to the vacant d-

orbitals of the iron atoms.

Potentiodynamic polarization studies have shown that 3-(Cyclohexylamino)propanenitrile
acts as a cathodic inhibitor, meaning it primarily slows down the cathodic reaction (hydrogen

evolution) without altering its mechanism. The inhibition efficiency increases with the

concentration of the inhibitor, reaching up to 90% at a concentration of 10⁻³ M.

Steel Surface (Fe)

Adsorption of Inhibitor

Acidic Solution (H⁺, Cl⁻)

Corrosion Attack

3-(Cyclohexylamino)propanenitrile

Protective Barrier Formation

Corrosion Inhibition
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Caption: Mechanism of corrosion inhibition by 3-(Cyclohexylamino)propanenitrile.

Protocol for Evaluating Corrosion Inhibition
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This protocol outlines a weight loss measurement method to assess the inhibition efficiency of

3-(Cyclohexylamino)propanenitrile.

Materials:

Mild steel coupons of known dimensions and weight

1M Hydrochloric acid (HCl) solution

3-(Cyclohexylamino)propanenitrile

Acetone

Deionized water

Analytical balance

Water bath or thermostat

Beakers

Procedure:

Prepare a series of 1M HCl solutions containing different concentrations of 3-
(Cyclohexylamino)propanenitrile (e.g., 10⁻⁶ M to 10⁻³ M). Prepare a blank solution of 1M

HCl without the inhibitor.

Mechanically polish the mild steel coupons with emery papers of different grades, degrease

with acetone, wash with deionized water, and dry.

Weigh the prepared coupons accurately using an analytical balance.

Immerse one coupon in each of the prepared solutions (including the blank) for a specified

period (e.g., 6 hours) at a constant temperature (e.g., 313 K).

After the immersion period, remove the coupons from the solutions.
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Wash the coupons with deionized water, scrub with a brush to remove corrosion products,

rinse with acetone, and dry.

Weigh the coupons again to determine the weight loss.

Calculate the corrosion rate (W) and the inhibition efficiency (IE%) using the following

equations:

Corrosion Rate (W) = (m₁ - m₂) / (S * t)

m₁ = initial mass of the coupon

m₂ = final mass of the coupon

S = surface area of the coupon

t = immersion time

Inhibition Efficiency (IE%) = [(W₀ - Wᵢ) / W₀] * 100

W₀ = corrosion rate in the absence of the inhibitor

Wᵢ = corrosion rate in the presence of the inhibitor

Analytical Characterization
Accurate characterization of 3-(Cyclohexylamino)propanenitrile is essential to confirm its

identity and purity. The following are standard analytical techniques and expected spectral

features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

cyclohexyl protons, the protons of the ethyl chain, and the NH proton. The cyclohexyl protons

will likely appear as a complex multiplet in the aliphatic region. The two methylene groups of

the propanenitrile chain will appear as triplets.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the

cyclohexyl ring, the two methylene carbons of the ethyl chain, and the nitrile carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present in the

molecule. Key expected absorption bands include:

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch: Strong bands in the 2850-2950 cm⁻¹ region for the aliphatic C-H bonds.

C≡N stretch: A sharp, medium intensity band around 2240-2260 cm⁻¹ for the nitrile group.

N-H bend: A medium band around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For 3-(Cyclohexylamino)propanenitrile (MW = 152.24), the mass spectrum

obtained through electron ionization (EI) would be expected to show a molecular ion peak (M⁺)

at m/z = 152.

Potential Applications in Drug Discovery and
Organic Synthesis
While specific biological activities of 3-(Cyclohexylamino)propanenitrile have not been

extensively reported, its structural features suggest potential for further exploration in medicinal

chemistry and organic synthesis.

Scaffold for Bioactive Molecules: The secondary amine can be further functionalized to

introduce diverse substituents, and the nitrile group can be hydrolyzed to a carboxylic acid or

reduced to a primary amine, providing a versatile platform for the synthesis of novel

compounds with potential therapeutic applications.

Intermediate for Agrochemicals: The cyano group is a common feature in some classes of

pesticides. The lipophilic cyclohexyl group could enhance the bioavailability of potential
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agrochemical derivatives.

It is important to note that any potential biological applications would require extensive

investigation, including cytotoxicity and mechanism of action studies.

Safety and Handling Precautions
3-(Cyclohexylamino)propanenitrile is a hazardous chemical and must be handled with

appropriate safety precautions.

Hazards:

Corrosive: Causes severe skin burns and eye damage.

Toxic: Harmful if swallowed, in contact with skin, or if inhaled.

Flammable: Flammable liquid and vapor.

Personal Protective Equipment (PPE):

Wear protective gloves, protective clothing, eye protection, and a face shield.

Use in a well-ventilated area or with a fume hood.

Handling:

Keep away from heat, sparks, open flames, and other ignition sources.

Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

Wash thoroughly after handling.[1]

In case of exposure:

Skin contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing.

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.
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Inhalation: Remove person to fresh air and keep comfortable for breathing.

Ingestion: Do NOT induce vomiting. Rinse mouth.

In all cases of exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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